molecular formula C6H13BrS B13601397 (3-Bromo-2-methylpropyl)(ethyl)sulfane

(3-Bromo-2-methylpropyl)(ethyl)sulfane

Cat. No.: B13601397
M. Wt: 197.14 g/mol
InChI Key: RQILIEJDIWGJER-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylpropyl)(ethyl)sulfane is an organic compound with the molecular formula C6H13BrS. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl sulfane group attached to a propyl chain. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-methylpropyl)(ethyl)sulfane typically involves the reaction of 3-bromo-2-methylpropyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethyl sulfane group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methylpropyl)(ethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfane group to a thiol group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2-methylpropyl)(ethyl)sulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylpropyl)(ethyl)sulfane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethyl sulfane group can undergo oxidation and reduction, leading to the formation of sulfoxides, sulfones, and thiols. These transformations are facilitated by the presence of specific reagents and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropyl bromide: Similar structure but lacks the ethyl sulfane group.

    Ethyl sulfane: Contains the ethyl sulfane group but lacks the bromine and methyl groups.

    2-Bromo-2-methylpropane: Similar structure but lacks the ethyl sulfane group.

Uniqueness

(3-Bromo-2-methylpropyl)(ethyl)sulfane is unique due to the presence of both a bromine atom and an ethyl sulfane group attached to a propyl chain. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H13BrS

Molecular Weight

197.14 g/mol

IUPAC Name

1-bromo-3-ethylsulfanyl-2-methylpropane

InChI

InChI=1S/C6H13BrS/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3

InChI Key

RQILIEJDIWGJER-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)CBr

Origin of Product

United States

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